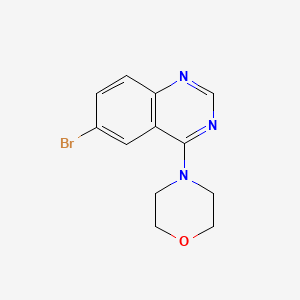

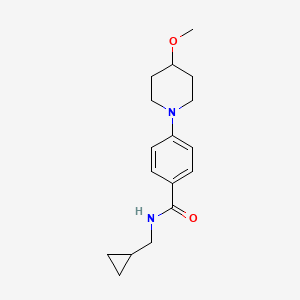

![molecular formula C11H9Cl2N3 B2560858 N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine CAS No. 866151-19-1](/img/structure/B2560858.png)

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Herbicide Synthesis

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine: serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . This herbicide effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The compound undergoes nitration to produce Sulfentrazone, which was successfully developed and launched by FMC in the United States .

Drug Design and Optimization

Researchers have explored modifications around the central 2-aminothiazole core of this compound to create simpler molecules with improved drug-like properties. By shrinking the overall structure while maintaining the core, they aim to enhance its pharmacological characteristics .

Anticonvulsant Activity

Derivatives of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine have been synthesized and evaluated for anticonvulsant activity. These studies involve determining their affinity to GABAergic biotargets using animal models, such as the PTZ-induced seizures model in mice .

Microreactor Nitration Process

In recent research, a continuous flow microreactor system was developed for the nitration of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine . This process is essential for obtaining the key intermediate needed for Sulfentrazone synthesis. The microreactor system significantly improves reaction efficiency, achieving higher yields compared to traditional batch reactors. Researchers optimized parameters such as molar ratios, temperature, and residence time to achieve a 97% yield .

Kinetics Study

A characterization kinetics study was conducted to understand the nitration process better. The activation energy for the nitration of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine was determined to be 40.204 kJ/mol. The continuous flow microreactor system enhances mass transfer efficiency while precisely controlling temperature and residence time .

Direcciones Futuras

The future directions for research on “N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, safety and hazards, and potential pharmacological applications .

Propiedades

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c12-9-2-1-8(10(13)5-9)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHSNGTTWMTFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)

![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2560785.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide](/img/structure/B2560790.png)

![N-(3-(pyridin-3-yl(pyrrolidin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2560795.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione](/img/structure/B2560798.png)